Cas no 1206969-49-4 (2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde)

2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde
-
- インチ: 1S/C12H7F2NO/c13-11-3-1-8(5-10(11)7-16)9-2-4-12(14)15-6-9/h1-7H
- InChIKey: BJMJZEFCAYFGRH-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC(C2=CC=C(F)N=C2)=CC=C1F
2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC430554-500mg |
2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde |
1206969-49-4 | 500mg |
£303.00 | 2023-09-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00850272-1g |
2-FLuoro-5-(6-fluoropyridin-3-yl)benzaldehyde |
1206969-49-4 | 95% | 1g |
¥4417.0 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1577142-1g |
2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde |
1206969-49-4 | 98% | 1g |
¥5742.00 | 2024-08-09 |
2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde 関連文献
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehydeに関する追加情報
Recent Advances in the Application of 2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde (CAS: 1206969-49-4) in Chemical Biology and Pharmaceutical Research
The compound 2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde (CAS: 1206969-49-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This aromatic aldehyde, characterized by its unique fluorinated pyridine and benzaldehyde moieties, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in targeting specific enzymes and receptors, making it a valuable scaffold for the design of novel therapeutics.
One of the most notable applications of 2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde is its role in the development of kinase inhibitors. Kinases are a prominent class of enzymes involved in numerous cellular processes, and their dysregulation is often associated with cancer and other diseases. Researchers have utilized this compound to design potent and selective inhibitors for kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). The fluorinated groups in the molecule enhance its binding affinity and metabolic stability, thereby improving the pharmacokinetic properties of the resulting inhibitors.
In addition to its use in kinase inhibitor development, 2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde has been employed in the synthesis of fluorescent probes for biological imaging. The presence of fluorinated aromatic rings allows for the incorporation of this compound into probes that exhibit high photostability and sensitivity. Recent studies have demonstrated its utility in tracking cellular processes, such as protein-protein interactions and enzyme activity, in real-time. These probes have proven particularly useful in high-throughput screening assays, enabling researchers to identify potential drug candidates more efficiently.
Another emerging application of this compound is in the field of covalent drug design. Covalent inhibitors, which form irreversible bonds with their target proteins, have gained traction due to their prolonged therapeutic effects. The aldehyde group in 2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde can react with nucleophilic residues (e.g., cysteine) in target proteins, facilitating the development of covalent inhibitors. Recent preclinical studies have shown promising results for such inhibitors in treating resistant forms of cancer, underscoring the compound's potential in addressing unmet medical needs.
Despite its promising applications, challenges remain in the large-scale synthesis and optimization of 2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde. Researchers are actively exploring novel synthetic routes to improve yield and purity while minimizing environmental impact. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and potential off-target effects. Nonetheless, the growing body of research underscores its significance as a versatile building block in medicinal chemistry.
In conclusion, 2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde (CAS: 1206969-49-4) represents a valuable tool in chemical biology and pharmaceutical research. Its applications span from kinase inhibitor development to fluorescent probe synthesis and covalent drug design, highlighting its multifaceted utility. As research continues to advance, this compound is poised to play an increasingly important role in the discovery of next-generation therapeutics.
1206969-49-4 (2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde) Related Products
- 2680663-39-0(3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid)
- 869075-66-1(N-(4-methoxybenzenesulfonyl)-N'-2-(2-methoxyphenyl)ethylguanidine)
- 1052541-78-2(1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylic acid;hydrochloride)
- 2471978-08-0(2-(2-aminopropan-2-yl)phenol hydrochloride)
- 31784-70-0(thiazolo[5,4-b]pyridin-2-amine)
- 1806759-03-4(4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride)
- 885518-86-5(3-Formyl-6-indazolecarboxylic Acid methyl ester)
- 2229636-92-2(tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate)
- 29743-74-6(ethyl (2Z)-3-phenylpent-2-enoate)
- 121785-71-5(21R-Argatroban)




